N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C21H17N3O3S and its molecular weight is 391.45. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Application in Cancer Treatment
Specific Scientific Field
This application falls under the field of Medicinal Chemistry and Oncology .
Summary of the Application
The compound, along with its derivatives, has been studied for its potential therapeutic activity against EGFR and VEGFR-2 in the treatment of triple-negative cancer .
Methods of Application or Experimental Procedures
The study used structural bioinformatics methods, including density functional theory, molecular docking, molecular dynamic simulation, pharmacokinetic and drug-likeness models , to identify promising EGFR/VEGFR-2 inhibitors .
Results or Outcomes
The molecules showed strong electronic characteristics and met the ADMET and drug-likeness requirements without a single instance of Lipinski’s rule of five violations . The highest binding affinities were demonstrated by the MOLb-VEGFR-2 complex (−9.925 kcal/mol) and the MOLg-EGFR complex (−5.032 kcal/mol) .
Application in Antiviral Research
Specific Scientific Field
This application falls under the field of Medicinal Chemistry and Virology .
Summary of the Application
Indole derivatives, which share a similar structure with your compound, have been found to possess various biological activities, including antiviral activity .
Methods of Application or Experimental Procedures
Researchers have synthesized a variety of indole derivatives and tested them for antiviral activity. The methods used for these tests typically involve in vitro assays against a broad range of RNA and DNA viruses .
Results or Outcomes
Several indole derivatives have shown promising results as antiviral agents. For example, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
Application in Anti-Inflammatory Research
Specific Scientific Field
This application falls under the field of Medicinal Chemistry and Immunology .
Summary of the Application
Thiazole derivatives, which share a similar structure with your compound, have been studied for their potential as anti-inflammatory agents .
Methods of Application or Experimental Procedures
These studies typically involve the synthesis of various thiazole derivatives and testing their anti-inflammatory activity using in vitro and in vivo models .
Results or Outcomes
Several thiazole derivatives have shown promising results as anti-inflammatory agents. However, the specific results can vary depending on the exact structure of the derivative and the model used for testing .
Application in Antimicrobial Research
Specific Scientific Field
This application falls under the field of Medicinal Chemistry and Microbiology .
Summary of the Application
Benzofuran derivatives, which share a similar structure with your compound, have been found to possess various biological activities, including antimicrobial activity .
Methods of Application or Experimental Procedures
Researchers have synthesized a variety of benzofuran derivatives and tested them for antimicrobial activity. The methods used for these tests typically involve in vitro assays against a broad range of bacteria and fungi .
Results or Outcomes
Several benzofuran derivatives have shown promising results as antimicrobial agents. However, the specific results can vary depending on the exact structure of the derivative and the microorganism used for testing .
Application in Alzheimer’s Disease Treatment
Specific Scientific Field
This application falls under the field of Medicinal Chemistry and Neurology .
Summary of the Application
N-benzylpiperidine benzisoxazole derivatives, which share a similar structure with your compound, are selective inhibitors of the enzyme acetylcholinesterase (AChE), which are used for the treatment of Alzheimer’s disease .
Methods of Application or Experimental Procedures
These studies typically involve the synthesis of various N-benzylpiperidine benzisoxazole derivatives and testing their inhibitory activity against AChE .
Results or Outcomes
Several N-benzylpiperidine benzisoxazole derivatives have shown promising results as AChE inhibitors. However, the specific results can vary depending on the exact structure of the derivative .
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-26-15-8-6-14(7-9-15)24-20(16-11-28-12-17(16)23-24)22-21(25)19-10-13-4-2-3-5-18(13)27-19/h2-10H,11-12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWPRDXXRLKGNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1-benzofuran-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.